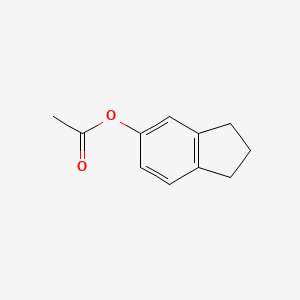

Indan-5-yl acetate

Description

Contextual Significance and Historical Trajectories of Indan-Based Compounds in Organic Synthesis and Medicinal Chemistry Research

The indan (B1671822) framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, represents a significant structural motif in the fields of organic synthesis and medicinal chemistry. smolecule.com Its rigid, yet three-dimensional, structure has made it a valuable scaffold for the design and synthesis of a wide array of biologically active molecules. Historically, the functionalization of the indan core has led to the development of numerous compounds with therapeutic potential, establishing it as a privileged structure in drug discovery. researchgate.netbeilstein-journals.org

Indan-based compounds, particularly indanones and indanols, are recognized as crucial building blocks for creating more complex molecular architectures. researchgate.net Medicinal chemists have persistently explored these intermediates to develop novel drug candidates. researchgate.net The versatility of the indan ring system allows for the introduction of various functional groups at multiple positions, enabling fine-tuning of the steric and electronic properties of the resulting molecules to optimize their interaction with biological targets. This has led to the synthesis of indan derivatives with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. beilstein-journals.orgderpharmachemica.comacs.org For instance, research into indan-1-carboxylic acids and their derivatives has demonstrated their potential as anti-inflammatory agents. acs.org Furthermore, the indan scaffold has been incorporated into complex indole (B1671886) derivatives to assess their biological effects. derpharmachemica.com

The synthesis of 1-indanone (B140024) derivatives, which serve as precursors to many indan-based compounds, has been a subject of extensive research for nearly a century. beilstein-journals.org These synthetic efforts have utilized a variety of starting materials and reaction types, including intramolecular Friedel–Crafts acylations, to construct the core indan structure. beilstein-journals.org The continuous development of synthetic methodologies underscores the enduring importance of indan-based compounds as key intermediates and target molecules in contemporary chemical research. beilstein-journals.org

Table 1: Examples of Indan-Based Compounds in Chemical Research

| Compound Type | Research Context | Key Findings/Applications |

|---|---|---|

| Indanones/Indanols | Medicinal Chemistry | Serve as crucial building blocks for the synthesis of new drug candidates. researchgate.net |

| Indan-1-carboxylic acids | Anti-inflammatory Research | Derivatives show potential as anti-inflammatory agents. acs.org |

| Indole-Indan Hybrids | Antimicrobial Research | Synthesized to evaluate potential antimicrobial and other biological activities. derpharmachemica.com |

| 3-(Indanoyl)indoles | Medicinal Chemistry | Investigated as selective antagonists for cannabinoid receptors. nih.gov |

Identification of Current Research Gaps and Emerging Academic Inquiries Regarding Indan-5-yl Acetate (B1210297)

Indan-5-yl acetate is an organic compound featuring an acetate group substituted at the 5-position of the indan moiety. smolecule.com While the broader class of indan compounds has been extensively studied, research focusing specifically on Indan-5-yl acetate has been more limited, primarily identifying it as a valuable synthetic intermediate. smolecule.com Its utility lies in its capacity to serve as a precursor for more complex molecules through various chemical transformations. smolecule.com

A significant research gap exists in the comprehensive evaluation of the intrinsic biological activities of Indan-5-yl acetate. Although its derivatives are explored for therapeutic applications, the pharmacological profile of the parent compound remains largely uncharacterized. smolecule.com Its potential use in the fragrance industry has been noted, but detailed academic studies on its specific olfactory properties and stability for such applications are not widely available in the literature. smolecule.com

Emerging academic inquiries are beginning to address these gaps. Current research directions include the development of more sustainable and efficient "green chemistry" approaches for its synthesis, moving beyond traditional methods like the acetylation of indan with acetic anhydride (B1165640). smolecule.com Furthermore, its versatility as a chemical building block is an area of active exploration. The acetate group can undergo several key reactions, which opens pathways to a variety of substituted indan derivatives. smolecule.com

Table 2: Chemical Properties and Reactions of Indan-5-yl Acetate

| Property/Reaction | Description |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Ester Hydrolysis | The acetate group can be hydrolyzed under acidic or basic conditions to produce indan-5-ol and acetic acid. smolecule.com |

| Oxidation | The compound can be oxidized to yield corresponding carbonyl derivatives, such as indan-5-one. smolecule.com |

| Nucleophilic Substitution | The acetate group can be displaced by various nucleophiles, leading to the formation of diverse substituted indan derivatives. smolecule.com |

The primary focus of emerging research is on using Indan-5-yl acetate as a scaffold to generate novel and more complex chemical entities. For example, it can serve as a starting point for creating new N1-(indan-5-yl)amidrazones or complex esters with other bioactive moieties. researchgate.netderpharmachemica.com These new derivatives are then subjected to biological screening to discover potential leads for drug development, aligning with the broader historical trend of leveraging the indan core for medicinal chemistry applications. iiim.res.inopenaccessjournals.com The synthesis of novel derivatives for evaluation as potential cyclooxygenase (COX) inhibitors or for other targeted therapies represents a logical and active area of future investigation. rjptonline.org

Structure

3D Structure

Properties

CAS No. |

5440-82-4 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2,3-dihydro-1H-inden-5-yl acetate |

InChI |

InChI=1S/C11H12O2/c1-8(12)13-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3 |

InChI Key |

RVAZTALKWVETPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(CCC2)C=C1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Indan 5 Yl Acetate and Its Derivatives

Established and Evolving Synthetic Pathways to Indan-5-yl Acetate (B1210297)

The primary and most direct route to Indan-5-yl acetate is through the esterification of 5-indanol (B105451). This reaction typically involves the acetylation of the hydroxyl group of 5-indanol using reagents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base such as pyridine (B92270). smolecule.comresearchgate.net

The synthesis of the precursor, 5-indanol, is a critical step and can be achieved through several established methods. A common industrial process involves the sulfonation of indan (B1671822) followed by alkali fusion. chemicalbook.combme.hu This multi-step process starts with the sulfonation of indan with concentrated sulfuric acid to produce indan-5-sulfonic acid. This intermediate is then converted to its potassium salt and fused with potassium hydroxide (B78521) and sodium acetate at high temperatures to yield 5-indanol after acidification and purification. bme.hu

Alternative routes to 5-indanol have also been developed. One such method involves the diazotization of 5-amino-indan, followed by the evaporation of the resulting diazonium salt. bme.hu Another approach is the oxidation and subsequent hydrolysis of 5-acetyl-indan. bme.hu More traditional, albeit lengthy, methods include the base-catalyzed condensation of 2-formyl-cyclopentanone and acetone, which requires a 21-day reaction time. bme.huvulcanchem.com

The following table summarizes some of the key synthetic routes to 5-indanol, the direct precursor to Indan-5-yl acetate.

| Method | Starting Material(s) | Key Reagents/Conditions | Notes | Reference(s) |

| Sulfonation-Alkali Fusion | Indan | Conc. H₂SO₄, KOH, NaOH, high temperature | Common industrial method. | chemicalbook.combme.hu |

| Diazotization | 5-Amino-indan | NaNO₂, acid, then heat | A well-established transformation of an amino group to a hydroxyl group. | bme.hu |

| Oxidation/Hydrolysis | 5-Acetyl-indan | Oxidizing agent, then acid/base hydrolysis | Involves conversion of the acetyl group to a hydroxyl group. | bme.hu |

| Base-Catalyzed Condensation | 2-Formyl-cyclopentanone, Acetone | Base catalyst | A lengthy process (21 days). | bme.huvulcanchem.com |

Catalytic Approaches in Indan-5-yl Acetate Synthesis Research

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of synthetic routes to Indan-5-yl acetate and its derivatives. In the direct acetylation of 5-indanol, bases like pyridine are commonly used to catalyze the reaction. smolecule.com Research has also explored other catalytic systems for similar transformations. For instance, N,N-dichloro-4-methylbenzenesulfonimide has been used as a catalyst for the efficient acetylation of a variety of alcohols, including indanol, with acetic anhydride at room temperature. researchgate.net

For the synthesis of the indan scaffold itself, various catalytic systems are employed. The cyclization of phenylpropionic acid derivatives to form indanones, which can be precursors to indanols, can be catalyzed by acids like polyphosphoric acid or sulfuric acid. beilstein-journals.org More advanced catalytic systems, such as those involving transition metals like rhodium, have been utilized in the synthesis of complex indanoylindoles, showcasing the potential for catalytic strategies in constructing the core indan structure. nih.gov

Stereoselective and Asymmetric Synthesis Research of Indan-5-yl Acetate Analogues

The development of stereoselective and asymmetric methods for the synthesis of indan analogues is a significant area of research, particularly for applications in medicinal chemistry where specific stereoisomers are often required. While direct asymmetric synthesis of Indan-5-yl acetate is not widely reported, research on related indan systems provides valuable insights.

Chiral auxiliaries have been employed to direct the stereochemical outcome of reactions on indan scaffolds. For example, chiral acetals prepared from 7-hydroxyindan-1-one and chiral 1,2-diols have been used as effective chiral directors in asymmetric Diels-Alder reactions. sfu.ca Furthermore, sulfur-based chiral auxiliaries derived from commercially available trans-1-amino-2-indanol have proven effective in stereoselective acetate aldol (B89426) reactions. scielo.org.mx

Enantioselective catalytic methods are also being explored. Dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) has been used as a catalyst for the asymmetric cyclopropanation of 1,1-diarylethylenes with high enantioselectivity, demonstrating the potential for creating chiral cyclopropyl (B3062369) analogues of indan-containing compounds. emory.edu Chemoenzymatic methods have also been reported for the enantioselective synthesis of related tetrahydro-4-oxo-benzofuran-5-yl acetate and its indolyl analogue, highlighting the potential of biocatalysis in this area. acs.org

Green Chemistry Principles and Sustainable Synthetic Routes for Indan-5-yl Acetate

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of Indan-5-yl acetate and its precursors, several green chemistry principles are being applied, including the use of microwave irradiation, environmentally benign solvents, and solvent-free conditions. smolecule.com

Microwave-Assisted Synthesis of Indan-5-yl Acetate and Related Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. smolecule.comresearchgate.netrsc.org While a specific microwave-assisted synthesis of Indan-5-yl acetate is not detailed in the provided search results, the application of this technology to related compounds suggests its potential.

For example, the synthesis of indanones, which are precursors to indanols, has been achieved via Nazarov cyclization under microwave irradiation. preprints.orgpreprints.org In one study, the microwave-assisted reaction of a chalcone (B49325) derivative for 20 minutes at 120°C resulted in a 72% yield of the corresponding indanone. preprints.orgpreprints.org Similarly, microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds, including 1-acetyl-1H-indol-3-yl acetates and pyrazolopyrimidines, demonstrating the broad applicability of this technique. researchgate.netrsc.orgmdpi.com These examples strongly suggest that the acetylation of 5-indanol to form Indan-5-yl acetate could be significantly optimized using microwave technology.

Solvent-Free and Environmentally Benign Conditions in Indan-5-yl Acetate Production Research

Reducing or eliminating the use of hazardous organic solvents is a key principle of green chemistry. Research into the synthesis of indan derivatives and other related compounds has explored solvent-free conditions and the use of environmentally benign solvents like water or ionic liquids. smolecule.comajgreenchem.comresearchgate.net

The Knoevenagel condensation to produce 2-arylidenindane-1,3-diones has been successfully carried out under solvent-free conditions at room temperature using a task-specific ionic liquid as a catalyst. researchgate.net This approach offers high yields and a simple work-up procedure. In another example, the synthesis of an intermediate for zoledronic acid was achieved through a solvent-free N-alkylation of imidazole, followed by hydrolysis in water. ajgreenchem.com

The use of greener solvents is also a viable strategy. A Nazarov cyclization to form an indanone was conducted in 4-methyltetrahydropyran (4-MeTHP), a more sustainable alternative to hazardous solvents. preprints.orgpreprints.org While the yield was lower than in some conventional methods, the process was more environmentally friendly due to the avoidance of harmful chemicals and a simplified work-up. preprints.orgpreprints.org The acetylation of alcohols has also been achieved using ethyl acetate as both the acetyl source and the solvent, mediated by potassium hydroxide, offering a milder and more convenient procedure. rsc.org These studies pave the way for developing more sustainable manufacturing processes for Indan-5-yl acetate.

Multi-component Reactions and Convergent Synthesis Strategies for Indan-5-yl Acetate Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. rsc.org Convergent synthesis, where different fragments of a target molecule are synthesized separately and then joined together, is another powerful strategy for the efficient construction of complex molecules. researchgate.netnih.gov

While a specific multi-component reaction for the direct synthesis of Indan-5-yl acetate is not described, the principles of MCRs and convergent synthesis are applicable to the construction of the indan scaffold and its derivatives. For instance, a three-component reaction involving 5-amino-2-mercaptobenzimidazole, a 1,3-dicarbonyl compound, and an activated carbonyl compound in the presence of a catalyst has been used to synthesize tetrahydroindeno[1,2-b]pyrrole derivatives. ijpsonline.com One-pot, four-component reactions have also been utilized to synthesize complex hexahydrocycloocta[b]pyridine derivatives from simple starting materials, including an indole (B1671886) derivative. rsc.org

Advanced Chemical Reactivity and Mechanistic Investigations of Indan 5 Yl Acetate

Detailed Exploration of Ester Hydrolysis Mechanisms in Indan-5-yl Acetate (B1210297)

The ester functionality in Indan-5-yl acetate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. libretexts.org This transformation can be catalyzed by either acids or bases, each proceeding through a distinct mechanism. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of Indan-5-yl acetate is a reversible process. libretexts.orglibretexts.org The mechanism is essentially the reverse of a Fischer esterification. youtube.com The reaction is initiated by the protonation of the carbonyl oxygen of the acetate group, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfers and elimination of the alcohol (in this case, indan-5-ol) lead to the formation of acetic acid. youtube.com To drive the equilibrium towards the products, an excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of Indan-5-yl acetate is an irreversible reaction known as saponification. libretexts.orgsavemyexams.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the indan-5-oxide anion as the leaving group and forming acetic acid. The indan-5-oxide anion subsequently deprotonates the newly formed acetic acid, yielding indan-5-ol and a carboxylate salt (e.g., sodium acetate). libretexts.org This reaction goes to completion because the final carboxylate salt is resonance-stabilized and unreactive towards the alcohol. savemyexams.com

| Condition | Catalyst | Key Features | Products |

| Acidic | Dilute H₂SO₄ or HCl | Reversible, equilibrium reaction. libretexts.orglibretexts.org | Indan-5-ol and Acetic Acid smolecule.com |

| Basic | Dilute NaOH or KOH | Irreversible, reaction goes to completion. libretexts.orgsavemyexams.com | Indan-5-ol and Acetate Salt libretexts.org |

Electrophilic and Nucleophilic Reaction Pathways of Indan-5-yl Acetate

The dual nature of Indan-5-yl acetate's structure, comprising an aromatic ring and an ester group, allows for both electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of the indane core can undergo electrophilic aromatic substitution reactions. The acetate group is an ortho-, para-directing deactivator. However, the fused cyclopentane (B165970) ring can also influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. The precise conditions and outcomes of such reactions on Indan-5-yl acetate itself are not extensively detailed in the provided search results, but the general principles of electrophilic substitution on substituted indane systems would apply.

Nucleophilic Acyl Substitution:

The acetate group is a prime site for nucleophilic acyl substitution. smolecule.com The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. libretexts.orglibretexts.org This allows for the conversion of the acetate into a wide range of other functional groups. For instance, reaction with amines would yield amides, and reaction with other alcohols (transesterification) would produce different esters. The leaving group in these reactions is the indan-5-oxide anion. libretexts.org

| Reaction Type | Site of Reaction | Typical Reagents | Potential Products |

| Electrophilic Aromatic Substitution | Benzene Ring | HNO₃/H₂SO₄, Br₂/FeBr₃, RCOCl/AlCl₃ | Substituted Indan-5-yl acetates |

| Nucleophilic Acyl Substitution | Acetate Carbonyl Carbon | Amines, Alcohols, Grignard Reagents | Amides, Esters, Tertiary Alcohols |

Oxidative and Reductive Transformations of Indan-5-yl Acetate

The indane and acetate moieties of Indan-5-yl acetate can undergo separate oxidative and reductive transformations.

Oxidation:

The benzylic carbons of the cyclopentane ring are susceptible to oxidation. Strong oxidizing agents can potentially cleave the ring or oxidize the benzylic positions to ketones or carboxylic acids. For example, oxidation could potentially lead to the formation of indan-5-one derivatives. smolecule.com The specific products would depend on the oxidant used and the reaction conditions.

Reduction:

The ester group can be reduced to an alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). This reaction would yield indan-5-ol and ethanol. The aromatic ring can also be reduced under more vigorous conditions, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding cycloalkane derivative.

| Transformation | Reagent | Potential Product |

| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | Indanone derivatives, ring-opened products smolecule.com |

| Reduction of Ester | LiAlH₄ | Indan-5-ol and Ethanol |

| Reduction of Aromatic Ring | H₂/Catalyst (high pressure/temp) | Cyclohexyl derivative |

Investigating Rearrangement Reactions and Pericyclic Processes Involving the Indane Core of Indan-5-yl Acetate Derivatives

The indane core, particularly in its substituted forms, can participate in fascinating rearrangement and pericyclic reactions.

Rearrangement Reactions:

Cationic rearrangements are a notable class of reactions for indane derivatives. rsc.org For example, under acidic conditions, carbocations can be generated on the indane skeleton, which can then undergo 1,2-alkyl or 1,2-hydride shifts to form more stable carbocation intermediates. core.ac.uk These rearrangements can lead to the formation of different ring systems or altered substitution patterns. rsc.org For instance, the rearrangement of tricyclic systems containing an indane-like fragment can be influenced by the reaction conditions, leading to different propellane or tricyclic products. rsc.org

Pericyclic Reactions:

Pericyclic reactions, which proceed through a cyclic transition state, are also relevant to the chemistry of the indane core. researchgate.netnih.govnumberanalytics.com These reactions are stereospecific and are governed by the principles of orbital symmetry. nih.gov A key example involving a related system is the photo-initiated [2+2] cycloaddition between indane derivatives and vinyl acetate, which has been utilized in the synthesis of complex natural products like (±)-modhephene. rsc.org This strategy creates a tetracyclic intermediate that can be further elaborated. rsc.org Diels-Alder reactions, a type of [4+2] cycloaddition, are also a powerful tool for constructing polycyclic systems incorporating the indane framework. researchgate.net

| Process | Description | Example from Related Systems |

| Cationic Rearrangement | Rearrangement of carbocation intermediates via 1,2-shifts. core.ac.uk | Acid-catalyzed rearrangement of tricyclic systems to form propellanes. rsc.org |

| Photocycloaddition | Light-induced [2+2] cycloaddition. | Indane and vinyl acetate to form a tetracyclic intermediate for modhephene synthesis. rsc.org |

| Diels-Alder Reaction | [4+2] cycloaddition to form six-membered rings. | Used in the construction of complex molecules containing the indane core. researchgate.net |

Kinetic and Thermodynamic Studies of Indan-5-yl Acetate Reactions for Mechanistic Elucidation

Understanding the kinetics and thermodynamics of reactions involving Indan-5-yl acetate is crucial for elucidating reaction mechanisms and optimizing reaction conditions.

Kinetic Studies:

Kinetic studies involve measuring reaction rates under various conditions (e.g., temperature, concentration of reactants and catalysts). ijert.org For the hydrolysis of Indan-5-yl acetate, kinetic data can help to determine the rate law and activation energy, providing insights into the rate-determining step of the mechanism. For example, in the synthesis of similar esters, kinetic studies have been used to develop models like the Langmuir-Hinshelwood mechanism to describe the reaction on a catalyst surface. researchgate.netnih.gov Such studies can reveal whether the reaction is controlled by intrinsic kinetics or mass transfer limitations. ijert.org

Thermodynamic Studies:

Thermodynamic studies focus on the energy changes that occur during a reaction, determining properties like the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). nih.govnist.gov These values indicate the spontaneity and equilibrium position of a reaction. For the hydrolysis of Indan-5-yl acetate, thermodynamic data would quantify the extent to which the reaction proceeds towards products under standard conditions. For instance, in the esterification to form isoamyl acetate, thermodynamic parameters were determined to understand the reaction's feasibility and the effect of temperature on the equilibrium. nih.gov

| Parameter | Information Provided | Relevance to Indan-5-yl Acetate Reactions |

| Kinetic | ||

| Rate Law | Relationship between reaction rate and reactant concentrations. | Elucidates the molecularity of the rate-determining step. |

| Activation Energy (Ea) | Minimum energy required for a reaction to occur. | Provides insight into the temperature sensitivity of the reaction rate. ijert.org |

| Thermodynamic | ||

| ΔG° (Gibbs Free Energy) | Spontaneity of a reaction at standard conditions. nist.gov | Determines if hydrolysis is favored at equilibrium. |

| ΔH° (Enthalpy) | Heat absorbed or released during a reaction. nist.gov | Indicates if the reaction is exothermic or endothermic. |

| ΔS° (Entropy) | Change in disorder of the system. nist.gov | Reflects the change in molecular freedom during the reaction. |

Strategic Derivatization and Structure Activity Relationship Sar Studies of Indan 5 Yl Acetate

Synthesis of Novel Substituted Indan-5-yl Acetate (B1210297) Analogues

The synthesis of novel analogues of indan-5-yl acetate is crucial for exploring their chemical space and potential applications. smolecule.com Various synthetic strategies can be employed to modify the indane core and the acetate functionality.

Halogenation of the indane ring can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity. For instance, the synthesis of 5-chloro-1-indanone (B154136) has been achieved through methods like intramolecular Friedel–Crafts acylation. beilstein-journals.org While not directly starting from indan-5-yl acetate, this demonstrates a common strategy for introducing halogens onto the indane ring. The conversion of carboxylic acids to organic halides is a fundamental transformation, and methods for halodecarboxylation are well-established for both aliphatic and aromatic substrates. acs.org

The introduction of heteroatoms can also be achieved through various synthetic routes. For example, N-arylation of heterocyclic compounds can be performed using copper-catalyzed Ullmann condensation. jst.go.jp The synthesis of indazole derivatives, which are structurally related to indanes, often involves alkylation and other modifications that introduce nitrogen heteroatoms. researchgate.net Such strategies could potentially be adapted for the functionalization of indan-5-yl acetate derivatives.

Table 1: Examples of Halogenation and Heteroatom Introduction on Related Scaffolds This table is for illustrative purposes and shows reactions on related structures, not directly on Indan-5-yl acetate.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 3-Chlorophenylpropionic acid | Malonyl chloride, ZnCl2 | 5-Chloro-1-indanone | Intramolecular Friedel–Crafts acylation beilstein-journals.org |

| Aromatic Carboxylic Acid | Halogenating agent | Aryl Halide | Halodecarboxylation acs.org |

| Heterocyclic amine | Aryl halide, Copper catalyst | N-Aryl heterocyclic compound | Ullmann Condensation jst.go.jp |

Alkylation, acylation, and arylation are powerful tools for modifying the indane scaffold. beilstein-journals.org

Alkylation: The alkylation of indazoles, for example, can be achieved using alkyl chlorides in the presence of a phase transfer catalyst, leading to N-alkylated products. researchgate.net Similar principles can be applied to the indane ring, although specific conditions would need to be optimized. Friedel-Crafts alkylation is another classic method for introducing alkyl groups onto aromatic rings. beilstein-journals.org

Acylation: Friedel-Crafts acylation is a common method for introducing acyl groups. For instance, the synthesis of 1-indanone (B140024) derivatives can be achieved through the acylation of aromatic substrates. beilstein-journals.org The pyrimidine (B1678525) group has been used as a directing group for the palladium-catalyzed C2-acylation of indoles, a related heterocyclic system. rsc.org

Arylation: The β-arylation of cyclic carbonyl compounds, including indanone derivatives, has been reported. chemrxiv.org Suzuki cross-coupling reactions are also a versatile method for the arylation of heterocyclic compounds, demonstrating the potential for creating C-C bonds with aryl groups. mdpi.com

Table 2: Examples of Alkylation, Acylation, and Arylation on Related Scaffolds This table is for illustrative purposes and shows reactions on related structures, not directly on Indan-5-yl acetate.

| Reaction Type | Starting Material | Reagents | Product |

|---|---|---|---|

| Alkylation | 5-Cyanoindazole | Alkyl chloride, (Bmim)BF4 | N-alkylated indazole researchgate.net |

| Acylation | 3,3-Dimethylacrylic acid, Aromatic substrate | NbCl5 | 1-Indanone derivative beilstein-journals.org |

| Arylation | Indanone derivative | (Details in source) | β-Aryl indanone chemrxiv.org |

Halogenation and Heteroatom Functionalization of Indan-5-yl Acetate

Systematic Modification of the Indane Ring System for Targeted Research

Systematic modification of the indane ring is a cornerstone of structure-activity relationship (SAR) studies. The rigid bicyclic framework of indane provides a stable platform to which various functional groups can be attached. nih.gov This allows researchers to probe the interactions of these molecules with biological targets. researchgate.net

The synthesis of 1-indanone derivatives, for example, has been extensively reviewed, with numerous methods available for constructing the five-membered ring and introducing a wide array of substituents. beilstein-journals.org These methods include cyclization of arylpropionic acids and Friedel-Crafts reactions. beilstein-journals.org The ability to introduce substituents at different positions on both the aromatic and aliphatic rings of the indane system allows for a fine-tuning of the molecule's properties. researchgate.net The development of indane-based peptides through techniques like [2+2+2] cyclotrimerization further highlights the versatility of this scaffold for creating complex molecular architectures. researchgate.net

Acetate Moiety Modifications and Their Impact on Indan-5-yl Acetate Reactivity and Biological Interactions

The acetate group of indan-5-yl acetate is a key site for chemical modification. smolecule.com It can be hydrolyzed under acidic or basic conditions to yield indan-5-ol, which can then serve as a precursor for other derivatives. smolecule.com The acetate can also be replaced by other nucleophiles, opening up a wide range of synthetic possibilities. smolecule.com

Modifications to the acetate group can significantly impact the molecule's reactivity and biological interactions. For instance, the conversion of an acetate to other ester groups or to an amide can alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability. The synthesis of various acetamide (B32628) derivatives from related indole (B1671886) structures demonstrates the feasibility of such modifications. iosrjournals.orgscielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indan-5-yl Acetate Derivatives in Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For indan-5-yl acetate derivatives, QSAR can be a powerful tool to guide the design of new analogues with enhanced or targeted activities. nih.govacs.org

By developing QSAR models, researchers can identify key structural features (descriptors) that are important for a particular biological effect. mdpi.comderpharmachemica.com These descriptors can be related to the molecule's electronic properties, hydrophobicity, and steric features. The insights gained from QSAR models can help prioritize the synthesis of new compounds, saving time and resources. jbclinpharm.org For example, QSAR models have been successfully used to design new anticancer agents by iteratively modifying a lead structure and evaluating the predicted activity. mdpi.com While specific QSAR studies on indan-5-yl acetate derivatives are not widely reported, the principles of QSAR are broadly applicable to this class of compounds. medcraveonline.com

Cutting Edge Spectroscopic and Chromatographic Research Applied to Indan 5 Yl Acetate

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Indan-5-yl Acetate (B1210297) Derivatives

High-field and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the unambiguous structural determination of organic molecules, including derivatives of Indan-5-yl acetate. These techniques provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the study of indane derivatives, ¹H and ¹³C NMR are fundamental. For instance, the analysis of N¹-(indan-5-yl)amidrazones, which are derivatives of 5-aminoindane, relies on ¹H and ¹³C NMR data to confirm their proposed structures. researchgate.net Similarly, the structural confirmation of various acetate-containing organic compounds is routinely achieved using high-field NMR (e.g., 500 MHz). nih.govderpharmachemica.com For example, in the ¹H NMR spectrum of an acetate derivative, the methyl protons of the acetate group typically appear as a sharp singlet around δ 2.0-2.2 ppm. The aromatic protons of the indan (B1671822) moiety would present as a complex multiplet pattern in the aromatic region (around δ 7.0-7.5 ppm), with their specific shifts and coupling constants providing information about their substitution pattern.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons.

COSY experiments would reveal proton-proton couplings within the indane ring's aliphatic and aromatic portions.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

While specific multi-dimensional NMR data for Indan-5-yl acetate is not prevalent in public literature, the application of these techniques to structurally similar compounds, such as various substituted indoles and thiazolidinones, demonstrates their power in elucidating complex structures. scienceopen.comjocpr.com

Table 1: Representative ¹H and ¹³C NMR Data for Acetate-Containing Compounds

| Compound Type | Technique | Typical Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| Acetate Derivatives | ¹H NMR | 2.0-2.2 (s, 3H, -COCH₃) | |

| Indane Derivatives | ¹H NMR | ~2.0 (m, 2H, -CH₂-), ~2.8 (t, 4H, Ar-CH₂-), ~7.1-7.4 (m, Ar-H) | google.com |

| Acetate Derivatives | ¹³C NMR | ~21 (CH₃), ~170 (C=O) | nih.gov |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathway Analysis and Metabolite Identification of Indan-5-yl Acetate in Research

Advanced mass spectrometry (MS) techniques, particularly High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are vital for confirming molecular formulas, studying fragmentation pathways, and identifying metabolites.

HRMS provides a highly accurate mass measurement of a parent ion, which allows for the determination of its elemental composition. For Indan-5-yl acetate (C₁₁H₁₂O₂), the expected exact mass would be used to confirm its identity with high confidence. nih.gov In research involving novel derivatives, HRMS is a standard characterization method to support proposed structures. researchgate.net

MS/MS is used to fragment a selected parent ion and analyze the resulting daughter ions. This provides structural information and helps in identifying the compound. For Indan-5-yl acetate, a likely fragmentation pathway would involve the loss of the acetyl group or parts of the indane structure. Common fragmentation behaviors in related molecules include the neutral loss of small molecules like ketene (B1206846) (CH₂=C=O) from the acetate moiety or cleavage of the indane ring. nih.gov The fragmentation pattern of a related compound, ethyl acetate, shows characteristic ions that help in its identification in complex mixtures. ijarbs.com

In metabolic studies, MS techniques are used to identify the biotransformation products of a parent compound. For instance, UPLC-MS/MS methods have been developed to detect and characterize metabolites of various drugs. jksus.orgnih.gov If Indan-5-yl acetate were subject to metabolism, likely transformations would include hydrolysis of the ester bond to form 5-hydroxyindan, followed by further oxidation or conjugation. The identification of such metabolites is crucial in drug discovery and development to understand the compound's fate in a biological system. jksus.orghmdb.ca

Table 2: Application of Advanced MS in Characterizing Organic Compounds

| Technique | Application | Information Obtained | Example from Literature |

|---|---|---|---|

| HRMS (ESI-TOF) | Molecular Formula Determination | Provides highly accurate m/z values to confirm elemental composition. | Confirmation of brominated aniline (B41778) derivatives. acs.org |

| MS/MS | Structural Elucidation | Generates fragment ions that reveal the structure of the parent molecule. | Fragmentation pattern analysis of isoquinoline (B145761) alkaloids. nih.gov |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Intermolecular Interaction Studies of Indan-5-yl Acetate

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. These techniques are used to confirm the presence of specific bonds and can offer insights into molecular conformation and intermolecular interactions.

For Indan-5-yl acetate, the FT-IR spectrum would be dominated by characteristic absorption bands. The most prominent peak would be the C=O stretching vibration of the acetate group, typically observed in the range of 1735-1750 cm⁻¹. nih.gov Another key region is the C-O stretching of the ester, which appears between 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the indane ring would appear just below 3000 cm⁻¹. scialert.net The substitution pattern on the aromatic ring can be inferred from the pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, aromatic ring vibrations typically show strong Raman signals. scialert.net The analysis of both FT-IR and FT-Raman spectra can lead to a more complete assignment of vibrational modes. nih.gov In studies of related crystalline materials, these techniques help in understanding the molecular structure and hydrogen bonding interactions. scialert.net

Table 3: Expected Vibrational Frequencies for Indan-5-yl Acetate

| Functional Group | Vibration Type | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=O (Ester) | Stretching | 1735 - 1750 | 1735 - 1750 (weak) |

| C=C (Aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 (strong) |

| C-O (Ester) | Stretching | 1200 - 1300 | Variable |

X-ray Crystallography for Crystalline State Structural Analysis of Indan-5-yl Acetate and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and its packing arrangement in the crystal lattice.

The analysis of a crystalline derivative of cholest-5-ene-3-ol acetate demonstrates how X-ray diffraction reveals the conformation of cyclic systems and the orientation of the acetate group. researchgate.net Such studies provide data on unit cell dimensions (a, b, c, α, β, γ), space group, and the precise coordinates of each atom. This information is crucial for understanding structure-property relationships and for computational modeling studies. If a suitable crystal of Indan-5-yl acetate or one of its co-crystals or complexes were obtained, X-ray diffraction would provide unparalleled insight into its solid-state structure. nih.gov

Table 4: Example of Crystallographic Data for an Acetate-Containing Compound

| Parameter | Example Value (N-(5-Bromopyridin-2-yl)acetamide) iucr.org |

|---|---|

| Molecular Formula | C₇H₇BrN₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.0014 (3) |

| b (Å) | 8.7232 (6) |

| c (Å) | 23.0626 (18) |

| α (°) | 82.127 (1) |

| β (°) | 86.897 (1) |

| γ (°) | 85.932 (1) |

Development and Validation of Advanced Chromatographic Methods (e.g., UPLC-MS/MS, GC-MS) for Indan-5-yl Acetate Purity Profiling and Trace Analysis in Research Matrices

Advanced chromatographic techniques coupled with mass spectrometry are the methods of choice for separating, identifying, and quantifying compounds in complex mixtures. These methods are essential for purity profiling of synthesized compounds and for trace analysis in various research matrices.

A reverse-phase High-Performance Liquid Chromatography (HPLC) method has been described for the analysis of Indan-5-yl acetate. sielc.com This method uses an acetonitrile (B52724) and water mobile phase with a phosphoric acid modifier on a specialized column. sielc.com For greater speed and resolution, this method can be adapted to Ultra-Performance Liquid Chromatography (UPLC). For mass spectrometry compatibility, the non-volatile buffer (phosphoric acid) would be replaced with a volatile one, such as formic acid, creating a UPLC-MS method. sielc.com Such methods are validated for linearity, precision, accuracy, and sensitivity to ensure reliable quantification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds like Indan-5-yl acetate. In a typical GC-MS analysis, the compound would be separated on a capillary column (e.g., a non-polar TG-5MS) and subsequently identified by its mass spectrum. jpionline.orgajol.infonih.gov The interpretation of the mass spectrum is often performed by comparing it against spectral libraries like the one from the National Institute of Standards and Technology (NIST). ijarbs.com GC-MS is widely used for analyzing phytochemical extracts and for purity assessment, capable of detecting and identifying trace-level impurities. ijarbs.comjpionline.org

The development and validation of these advanced chromatographic methods are critical for quality control in chemical synthesis and for quantitative studies in various research contexts.

Table 5: Comparison of Chromatographic Methods for Analysis of Indan-5-yl Acetate

| Method | Principle | Typical Column | Mobile/Carrier Gas | Detector | Application |

|---|---|---|---|---|---|

| UPLC-MS/MS | High-pressure liquid chromatography separation | C18 (e.g., Acquity BEH) | Acetonitrile/Water with formic acid | Tandem Mass Spectrometer | Purity profiling, metabolite quantification, trace analysis in biological fluids. jksus.org |

Computational Chemistry and Theoretical Modeling of Indan 5 Yl Acetate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation of Indan-5-yl Acetate (B1210297)

By computing the molecule's vibrational frequencies, theoretical FT-IR and FT-Raman spectra can be simulated. researchgate.net A comparison between these calculated spectra and experimental data allows for a precise assignment of vibrational modes to specific functional groups within the molecule. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV-Vis), offering insights into the electronic transitions occurring within the molecule. dntb.gov.uadntb.gov.ua

Furthermore, quantum chemical calculations can determine various electronic properties that dictate the reactivity of Indan-5-yl acetate. Parameters such as ionization potential, electron affinity, and chemical hardness are derived from the energies of the frontier molecular orbitals. iucr.org This information helps in predicting how the molecule will behave in different chemical environments. ajchem-a.com

Table 1: Predicted Geometrical Parameters and Spectroscopic Data for Indan-5-yl Acetate using DFT This table presents hypothetical data based on typical DFT calculation results for similar organic molecules.

| Parameter | Predicted Value | Method |

|---|---|---|

| Geometrical Parameters | B3LYP/6-311G(d,p) | |

| C=O Bond Length (Acetate) | 1.21 Å | |

| C-O Bond Length (Ester) | 1.35 Å | |

| Aromatic C-C Bond Length | 1.39 - 1.41 Å | |

| Vibrational Frequencies | ||

| C=O Stretch | ~1750 cm⁻¹ | |

| C-O Stretch | ~1230 cm⁻¹ | |

| Aromatic C-H Stretch | ~3050 cm⁻¹ | |

| Electronic Properties |

Molecular Docking Simulations of Indan-5-yl Acetate and its Analogues with Protein Targets to Elucidate Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This method is crucial for elucidating the potential binding mechanisms of Indan-5-yl acetate and its analogues with various protein targets, providing a basis for understanding its potential pharmacological activity. scialert.net

The process involves placing the 3D structure of Indan-5-yl acetate into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding pocket, calculating a score that estimates the binding affinity for each pose. rjptonline.org Lower binding energy scores typically indicate a more stable and favorable interaction. cellnatsci.com

Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed. jpionline.orgplos.org For instance, the acetate group of Indan-5-yl acetate could act as a hydrogen bond acceptor, while the indan (B1671822) ring system can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's active site. jpionline.org By studying these interactions with targets like cyclooxygenase (COX) enzymes or various kinases, researchers can hypothesize the mechanism of action and guide the design of more potent analogues. researchgate.netresearchgate.net

Table 2: Hypothetical Molecular Docking Results for Indan-5-yl Acetate with Selected Protein Targets This table illustrates potential outcomes from a molecular docking study.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (e.g., 3LN1) | -7.2 | Ser530, Tyr385, Arg120 | Hydrogen Bond, Hydrophobic |

| Protein Kinase (e.g., 2RKU) | -6.8 | Leu83, Val31, Lys33 | Hydrophobic, Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions of Indan-5-yl Acetate

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interactions of Indan-5-yl acetate and its target complex over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the protein. acs.org

For Indan-5-yl acetate, MD simulations can be used for detailed conformational analysis. By simulating the molecule in a solvent (like water), its energetically favorable shapes and the flexibility of the fused ring system and the acetate group can be determined. scribd.com

When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose. samipubco.com Researchers can analyze the trajectory to see if the key interactions, like hydrogen bonds, are maintained throughout the simulation. plos.org This method also helps to understand how the binding of Indan-5-yl acetate might induce conformational changes in the protein, which can be critical for its function. The binding free energy can also be calculated more accurately using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) on the MD trajectory.

Table 3: Typical Parameters Analyzed in a Molecular Dynamics Simulation of a Ligand-Protein Complex This table outlines key analyses performed during MD simulations.

| Analysis Type | Description | Purpose |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | To assess the stability of the protein and ligand. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | To identify flexible regions in the protein or ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | To evaluate the stability of key binding interactions. |

| Conformational Analysis | Studies the changes in the ligand's shape and orientation within the binding site. ethz.ch | To explore the dynamic nature of the ligand's binding mode. |

| Binding Free Energy Calculation | Estimates the free energy of binding using methods like MM/PBSA or MM/GBSA. | To provide a more accurate prediction of binding affinity. |

Prediction of Indan-5-yl Acetate Chemical Behavior through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analyses

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are powerful tools derived from quantum chemical calculations that help predict the chemical behavior of Indan-5-yl acetate. rjptonline.orgajrconline.org

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). ajchem-a.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. ajrconline.orgajchem-a.com For Indan-5-yl acetate, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net It uses a color scale to indicate different electrostatic potential values: red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). ajrconline.org For Indan-5-yl acetate, the MEP map would likely show a negative potential around the carbonyl oxygen of the acetate group, identifying it as a primary site for interaction with electrophiles or as a hydrogen bond acceptor. sciensage.info

Table 4: Hypothetical FMO and MEP Analysis Results for Indan-5-yl Acetate This table summarizes the expected findings from FMO and MEP analyses.

| Analysis | Parameter | Predicted Finding/Value | Implication |

|---|---|---|---|

| FMO Analysis | HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability. | |

| HOMO-LUMO Gap | ~ 5.3 eV | Suggests good molecular stability. ajrconline.org | |

| MEP Analysis | Negative Potential Region | Carbonyl oxygen of the acetate group. | Site for electrophilic attack and hydrogen bonding. researchgate.net |

In silico Screening and Virtual Library Design Utilizing Indan-5-yl Acetate Scaffolds

The structure of Indan-5-yl acetate can serve as a valuable scaffold for in silico screening and the design of virtual libraries to discover new bioactive compounds. rsc.org A scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The indan core is a recognized scaffold in medicinal chemistry. rsc.orgpnrjournal.com

Virtual library design begins with the Indan-5-yl acetate scaffold. Modifications can be systematically introduced at various positions, such as substituting the acetate group with other esters or amides, or adding different functional groups to the aromatic or aliphatic rings. This process can generate a large, diverse library of thousands of virtual compounds.

This virtual library can then be subjected to high-throughput virtual screening (HTVS). This process involves rapidly docking each compound in the library against a specific biological target. bdpsjournal.org The compounds are ranked based on their predicted binding affinity and other properties like drug-likeness (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. pnrjournal.combdpsjournal.org The top-ranked "hit" compounds from this screening can then be prioritized for chemical synthesis and experimental testing, significantly accelerating the early stages of drug discovery. nih.gov

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| Indan-5-yl acetate |

| Acetic acid |

| Indan-5-ol |

| Indan-5-one |

| Indan |

| Acetic anhydride (B1165640) |

| Acetyl chloride |

| Pyridine (B92270) |

| 5-nitroindan |

| Celecoxib |

| Indomethacin |

| Doxorubicin |

| Ampicillin |

| Bifonazole |

| Ketoconazole |

| Ganciclovir |

| Foscarnet |

| Tamoxifen |

Applications of Indan 5 Yl Acetate As a Research Tool and Building Block

Indan-5-yl Acetate (B1210297) as a Precursor and Intermediate in Complex Organic Synthesis

The utility of Indan-5-yl acetate as a building block in organic synthesis stems from the reactivity of its acetate group and the stability of the indan (B1671822) core. It is recognized as a synthetic intermediate for creating more complex organic molecules. smolecule.com The acetate group can undergo several key transformations, making the compound a versatile starting point for a variety of derivatives. smolecule.com

Key reactions that highlight its role as an intermediate include:

Ester Hydrolysis : The acetate group can be hydrolyzed under acidic or basic conditions to produce indan-5-ol. This reaction is fundamental for introducing other functional groups at the 5-position of the indan ring. smolecule.com

Nucleophilic Substitution : The acetate can act as a leaving group, allowing for its replacement by various nucleophiles to form a range of substituted indan derivatives. smolecule.com

Oxidation : The indan skeleton can be oxidized to create corresponding carbonyl compounds, such as indan-5-one, which are also valuable intermediates. smolecule.com

The indan structure itself is a core component in many bioactive compounds and ligands. beilstein-journals.org For instance, research into N1-(indan-5-yl)amidrazones, which are synthesized from 5-aminoindane (a derivative of the indan core), has explored their potential antitumor activities. researchgate.net Similarly, the indane framework is a precursor for indene-based structures used in drug discovery and development. beilstein-journals.org The synthesis of complex indole (B1671886) derivatives, which are significant in pharmaceuticals, often involves multi-step processes where bicyclic structures similar to indan are key intermediates. rsc.orgresearchgate.net The role of intermediates is crucial in pharmaceutical synthesis, as they allow for controlled modifications to achieve the desired chemical structure, purity, and potency of the final active pharmaceutical ingredient (API). dapinpharma.com

Table 1: Key Synthetic Transformations of Indan-5-yl Acetate

| Reaction Type | Reagents/Conditions | Product | Significance |

| Ester Hydrolysis | Acid or Base (e.g., HCl, NaOH) | Indan-5-ol | Prepares the indan core for further functionalization via the hydroxyl group. smolecule.com |

| Oxidation | Oxidizing Agent | Indan-5-one | Creates a ketone functional group, a key intermediate for further C-C bond formation. smolecule.com |

| Nucleophilic Substitution | Various Nucleophiles | 5-Substituted Indan Derivatives | Allows for the introduction of a wide range of functional groups at the 5-position. smolecule.com |

Integration of Indan-5-yl Acetate Moieties in the Design of Novel Ligands and Catalysts

The indan and indene (B144670) core structures, accessible from precursors like Indan-5-yl acetate, are of significant interest in the design of advanced ligands and catalysts. Compounds featuring an indene core are valuable as precursors to metallocene complexes used in catalytic polymerization processes and are also found in N-heterocyclic carbene (NHC) ligands. beilstein-journals.org

The transformation of the indan moiety into an indene allows it to serve as a ligand for transition metals, forming catalysts with specific stereochemical control. While direct use of Indan-5-yl acetate in a final catalyst is not commonly documented, its derivatives are instrumental. For example, the synthesis of multifunctional indenes for use as ligands often starts from substituted indan-1-ones, which can be derived from the indan skeleton. beilstein-journals.org

The development of novel ligands is a dynamic area of research. For example, new tetradentate ligands have been synthesized from benzotriazole (B28993) moieties for creating metal complexes with potential biological activity. rasayanjournal.co.in Similarly, the synthesis of indole-isoxazole hybrids involves coupling reactions where specific building blocks are joined to create complex final structures. nih.gov The principles of using molecular building blocks to construct complex functional molecules are central to modern chemistry, from the synthesis of pyrazoloazines to the development of chiral ligands for asymmetric catalysis. beilstein-journals.orgacs.org The indan-5-yl group, derived from Indan-5-yl acetate, represents a rigid, bicyclic scaffold that can be incorporated into these larger ligand structures to influence their steric and electronic properties, thereby tuning the performance of the resulting catalyst.

Research into Indan-5-yl Acetate's Role in Flavor and Fragrance Chemistry (Chemical Modeling)

Indan-5-yl acetate and its isomers are utilized in the flavor and fragrance industry. smolecule.com An isomer, 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5(6)-yl acetate, commercially known as Jasmacyclene, is noted for its distinct scent profile. givaudan.com It possesses a floral, green, and fruity character with an anisic nuance. givaudan.com This combination of notes makes it valuable for adding volume and a green-fruity quality to floral fragrance compositions, complemented by a sweet anise and woody background. givaudan.com

The study of such fragrance molecules is essential for the industry, where there is high demand for aromatic compounds. researchgate.net Chemical modeling plays a crucial role in this field by predicting the olfactory properties of molecules based on their structure. The characterization of the physicochemical properties of fragrance ingredients, such as vapor pressure and the partition coefficient (Log P), is fundamental data for these models. givaudan.comiff.com This data helps perfumers and chemists understand how a fragrance molecule will perform in different applications, such as fine fragrances or detergents. iff.com While specific modeling studies on Indan-5-yl acetate are not widely published, the detailed characterization of its isomers like Jasmacyclene provides the necessary data for such computational work. givaudan.com

Table 2: Olfactive Profile and Properties of Jasmacyclene (an Indan-5-yl Acetate Isomer)

| Property | Description |

| Olfactive Family | Floral givaudan.com |

| Olfactive Notes | Floral, Green, Fruity, Anisic, Woody givaudan.com |

| Application | Adds green fruity volume to floral accords. givaudan.com |

| Molecular Formula | C12H16O2 givaudan.com |

| Log P | 2.7 givaudan.com |

| Vapor Pressure | 0.0267 hPa givaudan.com |

Indan-5-yl Acetate in Advanced Materials Science Research (e.g., as a monomer component or in functional coatings)

In materials science, there is continuous research into developing polymers and functional coatings with novel properties. upertis.ac.iddokumen.pub Indan-5-yl acetate holds potential in this area due to its structure, which combines a rigid bicyclic indan core with a polymerizable acetate group. Vinyl acetate monomer (VAM) is a major industrial intermediate used to produce a wide array of polymers, including polyvinyl acetate (PVA) and vinyl acetate-ethylene (VAE) copolymers. gantrade.commcpolymers.com These polymers are used in adhesives, coatings, and binders. gantrade.com

By analogy, Indan-5-yl acetate could theoretically be explored as a specialty monomer. Its incorporation into a polymer backbone could impart properties derived from the bulky and rigid indan group, potentially enhancing thermal stability or modifying the mechanical properties of the resulting polymer. The synthesis of functional polymers often involves the copolymerization of a standard monomer like vinyl acetate with a functional monomer to tailor the final properties of the material, such as flexibility, water resistance, and adhesion. gantrade.commcpolymers.com

Furthermore, the development of functional coatings often relies on the precise chemical structure of the components to achieve desired surface properties like hydrophobicity or bio-compatibility. upertis.ac.ideuropean-mrs.com Polymer films and coatings are integral to modern devices in fields ranging from microelectronics to biotechnology. european-mrs.com Molecules with unique structures can be incorporated into coating formulations to act as building blocks for self-assembling layers or to provide specific functionalities after curing. researchgate.net The indan-5-yl acetate molecule, with its distinct structural domains, represents a candidate for investigation in the rational design of new functional materials and coatings. european-mrs.com

Biological and Biochemical Research Pertaining to Indan 5 Yl Acetate Mechanistic Focus

Enzymatic Biotransformation Pathways of Indan-5-yl Acetate (B1210297) (In Vitro Studies)

The biotransformation of indan-5-yl acetate is a critical area of study to understand its metabolic fate and potential biological activity. In vitro studies have focused on the key enzymatic pathways responsible for its metabolism, primarily involving esterase-mediated hydrolysis and cytochrome P450-mediated oxidation.

Esterases are a class of hydrolase enzymes that play a crucial role in the metabolism of ester-containing compounds. acs.org Indan-5-yl acetate, being an ester, is a substrate for these enzymes. The hydrolysis of indan-5-yl acetate by esterases results in the cleavage of the ester bond, yielding 5-indanol (B105451) and acetic acid. This biotransformation is a common metabolic pathway for ester-containing prodrugs, as it can release the active form of a drug. nih.govmdpi.com

In vitro studies using preparations such as rat plasma have demonstrated the rapid conversion of ester prodrugs to their active forms due to esterase activity. nih.govresearchgate.net The kinetics of this hydrolysis can be influenced by the structure of the ester and the specific type of esterase involved. While specific kinetic data for indan-5-yl acetate is not extensively detailed in the provided results, the general mechanism involves the nucleophilic attack of a serine residue in the active site of the esterase on the carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses to release the alcohol (5-indanol) and an acylated enzyme. The subsequent hydrolysis of the acylated enzyme regenerates the free enzyme and releases acetic acid.

The rate of hydrolysis is dependent on factors such as substrate concentration, enzyme concentration, pH, and temperature. researchgate.net Different esterases, such as porcine pancreatic lipase (B570770) and Candida antarctica lipase B, have been utilized in the hydrolysis of various ester compounds, highlighting the broad applicability of these enzymes in biotransformation. acs.org

Beyond ester hydrolysis, indan-5-yl acetate can undergo metabolism by the cytochrome P450 (CYP) superfamily of enzymes. geekymedics.comnih.gov These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs and environmental compounds. nih.govnih.gov The metabolism of a compound by CYP enzymes typically involves oxidative reactions, such as hydroxylation, which serve to increase the water solubility of the compound and facilitate its excretion. nih.gov

The specific CYP isozymes involved in the metabolism of indan-5-yl acetate and its derivatives are critical for understanding potential drug-drug interactions. geekymedics.com Major human CYP isozymes like CYP3A4, CYP2D6, CYP2C19, CYP2C9, and CYP1A2 are responsible for the metabolism of the majority of clinically used drugs. geekymedics.com For instance, studies on the synthetic peroxide antimalarial OZ439 revealed that CYP3A4 is the primary enzyme responsible for its metabolism. acs.org Similarly, some 2-aminophenyl-2-(2,4,5-triphenyl-1H-imidazole-1-yl) acetate derivatives were predicted to inhibit CYP2C9, CYP3A4, and CYP2C19 enzymes. jpionline.org

The metabolites resulting from CYP-mediated metabolism of indan-5-yl acetate would likely involve hydroxylation on the indan (B1671822) ring system. The exact position of hydroxylation would be determined by the specific CYP isozyme involved and the steric and electronic properties of the substrate. Identification of these metabolites is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which allows for the separation and structural elucidation of the metabolic products. mdpi.com For example, the metabolism of pimavanserin (B1677881) by Cunninghamella blakesleeana, a fungus known to model mammalian drug metabolism, resulted in ten previously unreported metabolites, with the major product being a hydroxylation product. mdpi.com

| Enzymatic Pathway | Enzymes Involved | Primary Reaction | Resulting Products |

| Ester Hydrolysis | Esterases (e.g., plasma esterases, lipases) acs.orgnih.gov | Cleavage of the ester bond | 5-Indanol and Acetic Acid |

| Oxidative Metabolism | Cytochrome P450 Isozymes (e.g., CYP3A4, CYP2C9) geekymedics.comacs.orgjpionline.org | Hydroxylation of the indan ring | Hydroxylated metabolites |

Esterase-Mediated Hydrolysis: Enzyme Identification and Kinetic Mechanisms

Receptor Binding Studies and Ligand-Target Interaction Mechanisms Involving Indan-5-yl Acetate

While direct receptor binding studies for indan-5-yl acetate are not extensively available in the provided search results, research on structurally related indane derivatives provides significant insights into their potential as ligands for various receptors. The indane scaffold is a key structural motif in many biologically active compounds. rsc.org

Derivatives of the indane structure have been investigated for their binding to a range of biological targets. For example, certain 3-(indanoyl)indoles have shown high affinity and selectivity for cannabinoid type 2 (CB2) receptors. sci-hub.se These studies often employ radioligand binding assays to determine the affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. sci-hub.sesygnaturediscovery.com

The interaction between a ligand like an indane derivative and its target receptor is governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com The specific three-dimensional structure of both the ligand and the receptor's binding pocket determines the strength and specificity of the interaction. mdpi.com Techniques like mass spectrometry (MS) are increasingly used to study these non-covalent ligand-target complexes, providing information on binding stoichiometry and affinity. frontiersin.org

Computational methods, such as molecular docking, are also employed to predict the binding mode and affinity of ligands to their target receptors. researchgate.netresearchgate.net These in silico approaches help in understanding the key structural features of the ligand that are crucial for binding and can guide the design of new, more potent, and selective ligands. ias.ac.in

Investigation of Specific Biochemical Pathways and Enzyme Inhibition Mechanisms Modulated by Indan-5-yl Acetate and its Derivatives

Derivatives of indan-5-yl acetate have been explored as modulators of various biochemical pathways and as enzyme inhibitors. The indole (B1671886) nucleus, which can be considered a bioisostere of the indane ring in certain contexts, is found in numerous compounds with diverse biological activities, including enzyme inhibition. ijpsr.com

For instance, β-lactam derivatives synthesized from benzylidene-inden derivatives have been shown to be potent inhibitors of human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE). mdpi.com The inhibitory activity (Ki values) of these compounds was in the nanomolar range, indicating strong binding to the enzymes. mdpi.com

The mechanism of enzyme inhibition can vary. It can be competitive, where the inhibitor binds to the active site of the enzyme and prevents the substrate from binding. It can be non-competitive, where the inhibitor binds to a site other than the active site, causing a conformational change that reduces the enzyme's activity. Or it can be uncompetitive, where the inhibitor binds only to the enzyme-substrate complex.

The indane scaffold has been incorporated into molecules designed as inhibitors for various enzymes. For example, arylidene indanones, which contain an indanone core, have been investigated as inhibitors of cholinesterases and dual-specificity phosphatases. rsc.org Furthermore, pyrazole (B372694) derivatives, some of which may incorporate acetate moieties, have been designed and synthesized as cyclooxygenase-2 (COX-2) inhibitors. researchgate.netrjptonline.org

The study of how acetate itself modulates biochemical pathways is also relevant. Acetate can influence cellular metabolism, for example, by affecting mitochondrial function and modulating pathways like the glyoxylate (B1226380) cycle and central carbon metabolism in organisms like Chlamydomonas reinhardtii. westminster.ac.ukfrontiersin.org

| Derivative Class | Target Enzyme/Pathway | Observed Effect | Reference |

| Indan-derived β-lactams | Carbonic Anhydrases (hCA I, II), Acetylcholinesterase (AChE) | Potent inhibition (nM Ki values) | mdpi.com |

| Arylidene indanones | Cholinesterases, Dual-specificity phosphatases | Inhibition | rsc.org |

| Pyrazole-1-yl acetate derivatives | Cyclooxygenase-2 (COX-2) | Potential inhibition (based on docking) | researchgate.netrjptonline.org |

| Indole derivatives | Various enzymes and receptors | Broad biological activities | ijpsr.com |

Structure-Based Ligand Design and Optimization Utilizing Indan-5-yl Acetate Scaffolds for Mechanistic Probes

The indan-5-yl acetate scaffold, and more broadly the indane ring system, serves as a valuable starting point for structure-based ligand design. rsc.orgnih.gov This approach utilizes the three-dimensional structure of a target protein to design and optimize ligands that can bind with high affinity and selectivity. researchgate.net

The process often begins with identifying a "hit" compound, which may be discovered through screening or from existing knowledge. The structure of this hit in complex with the target protein, often determined by X-ray crystallography or NMR spectroscopy, provides a detailed map of the binding interactions. biorxiv.org This information is then used to guide the chemical modification of the scaffold to improve its properties.

For example, the arylidene indanone scaffold has been extensively modified to develop inhibitors for various targets. rsc.org By systematically altering substituents on the indanone core and the arylidene ring, researchers can probe the structure-activity relationship (SAR) and optimize the ligand's potency and selectivity. rsc.org

Computational tools play a significant role in this process. Molecular docking can predict how different modifications to the scaffold will affect its binding to the target. nih.gov This in silico screening allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

The indane scaffold is considered a "privileged structure" because it can serve as a template for ligands that bind to a variety of different receptors and enzymes. ijpsr.com By strategically modifying the indan-5-yl acetate scaffold, it is possible to develop potent and selective mechanistic probes to study the function of specific biological targets.

Microbiological Transformation and Degradation Pathways of Indan-5-yl Acetate by Microorganisms (Research Focus)

The transformation of chemical compounds by microorganisms is a field of significant interest, both for understanding the environmental fate of chemicals and for its potential in biocatalysis and drug development. rushim.ruresearchgate.net Microorganisms possess a vast array of enzymes that can catalyze a wide range of chemical reactions, often with high stereo- and regioselectivity. acs.org

While specific studies on the microbiological transformation of indan-5-yl acetate are not detailed in the provided search results, research on related compounds offers insights into potential pathways. Microorganisms, including bacteria and fungi, are known to metabolize aromatic compounds. wur.nlnih.gov The degradation pathways often involve initial oxidation reactions catalyzed by mono- and dioxygenases, followed by ring cleavage and further metabolism.

For instance, fungi like Cunninghamella blakesleeana are often used as microbial models of mammalian metabolism because they express cytochrome P450 enzymes that can carry out similar transformations to those seen in humans. mdpi.com A study on the transformation of pimavanserin by C. blakesleeana identified several hydroxylated metabolites. mdpi.com It is plausible that indan-5-yl acetate would also undergo hydroxylation by such microorganisms.

Bacteria are also capable of degrading a wide variety of organic compounds. wur.nl The degradation of aromatic hydrocarbons often proceeds through the formation of diol intermediates, which can then be further metabolized. For example, the microbial reduction of substituted acetophenones has been used for the synthesis of chiral alcohols. core.ac.uk

The ester linkage in indan-5-yl acetate would also be susceptible to microbial esterases, leading to its hydrolysis to 5-indanol and acetic acid. This is a common reaction in microbial metabolism. nih.gov

Further research into the microbial transformation of indan-5-yl acetate could reveal novel metabolites with interesting biological activities and could also provide environmentally friendly methods for the synthesis of valuable indane derivatives. The use of microorganisms for biotransformation is a key aspect of green chemistry. nih.gov A recent study demonstrated the biosynthesis of taxadien-5α-yl-acetate in Escherichia coli, highlighting the potential of engineered microorganisms for producing complex acetate-containing molecules. nih.gov

Environmental Fate and Transformation Research of Indan 5 Yl Acetate Mechanistic and Research Context